molecular formula C22H21N5O3 B2771345 3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide CAS No. 1797138-95-4

3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide

Cat. No. B2771345
CAS RN: 1797138-95-4
M. Wt: 403.442
InChI Key: POFFBNULUJDKRS-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Kinase Inhibitors: The compound’s structural features may allow it to interact with kinases involved in cellular signaling pathways. By modifying its substituents, scientists can create kinase inhibitors targeting specific diseases, such as cancer or inflammatory disorders.

b. Bromodomain Inhibitors: Bromodomains play a crucial role in gene regulation. The compound’s interaction with bromodomains has been investigated, especially in the context of epigenetic therapies. For instance, crystal structures of ATAD2A bromodomain complexed with related compounds have been studied .

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-18(15(2)29-26-14)9-10-20(28)24-19-8-4-3-6-16(19)12-21-25-22(27-30-21)17-7-5-11-23-13-17/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFFBNULUJDKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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